molecular formula C8H14N4 B13158904 4-(1-Methyl-1H-imidazol-2-yl)pyrrolidin-3-amine

4-(1-Methyl-1H-imidazol-2-yl)pyrrolidin-3-amine

Cat. No.: B13158904
M. Wt: 166.22 g/mol
InChI Key: ZJVWMUPJUTXEHB-UHFFFAOYSA-N
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Description

4-(1-Methyl-1H-imidazol-2-yl)pyrrolidin-3-amine is a heterocyclic compound that features both an imidazole and a pyrrolidine ring The imidazole ring is a five-membered ring containing two nitrogen atoms, while the pyrrolidine ring is a saturated five-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Methyl-1H-imidazol-2-yl)pyrrolidin-3-amine typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles.

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as amines and aldehydes, under acidic or basic conditions.

    Coupling of the Imidazole and Pyrrolidine Rings: The final step involves coupling the imidazole and pyrrolidine rings through a series of reactions, such as nucleophilic substitution or reductive amination.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-(1-Methyl-1H-imidazol-2-yl)pyrrolidin-3-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides or pyrrolidine N-oxides.

    Reduction: Reduction reactions can convert the imidazole ring to an imidazoline ring or reduce other functional groups present in the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the nitrogen atoms of the imidazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while substitution reactions may introduce various functional groups onto the imidazole or pyrrolidine rings.

Scientific Research Applications

4-(1-Methyl-1H-imidazol-2-yl)pyrrolidin-3-amine has several scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.

    Biological Studies: It is used in studies to understand the role of imidazole and pyrrolidine rings in biological systems, including their interactions with proteins and nucleic acids.

    Chemical Synthesis: The compound serves as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Industrial Applications: It is explored for its potential use in the development of new materials, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 4-(1-Methyl-1H-imidazol-2-yl)pyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can act as a ligand, coordinating with metal ions or forming hydrogen bonds with amino acid residues in proteins. The pyrrolidine ring can enhance the compound’s binding affinity and specificity by providing additional interactions with the target.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-1H-imidazole: A simpler imidazole derivative with similar chemical properties but lacking the pyrrolidine ring.

    Pyrrolidine: A saturated five-membered ring containing one nitrogen atom, similar to the pyrrolidine ring in the target compound.

    4-(1-Methyl-1H-benzimidazol-2-yl)pyrrolidin-3-amine: A compound with a benzimidazole ring instead of an imidazole ring, offering different chemical and biological properties.

Uniqueness

4-(1-Methyl-1H-imidazol-2-yl)pyrrolidin-3-amine is unique due to the combination of the imidazole and pyrrolidine rings, which provides a distinct set of chemical and biological properties. This combination allows for versatile interactions with molecular targets, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C8H14N4

Molecular Weight

166.22 g/mol

IUPAC Name

4-(1-methylimidazol-2-yl)pyrrolidin-3-amine

InChI

InChI=1S/C8H14N4/c1-12-3-2-11-8(12)6-4-10-5-7(6)9/h2-3,6-7,10H,4-5,9H2,1H3

InChI Key

ZJVWMUPJUTXEHB-UHFFFAOYSA-N

Canonical SMILES

CN1C=CN=C1C2CNCC2N

Origin of Product

United States

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